molecular formula C7H7LiO3 B6280255 lithium(1+) ion 2-(4-methylfuran-2-yl)acetate CAS No. 2243521-36-8

lithium(1+) ion 2-(4-methylfuran-2-yl)acetate

Cat. No.: B6280255
CAS No.: 2243521-36-8
M. Wt: 146.1
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Description

Lithium(1+) ion 2-(4-methylfuran-2-yl)acetate is an organic compound with the molecular formula C7H7LiO3 It is a lithium salt of 2-(4-methylfuran-2-yl)acetic acid The compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-(4-methylfuran-2-yl)acetate typically involves the reaction of 2-(4-methylfuran-2-yl)acetic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(4-methylfuran-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the furan ring can lead to the formation of 2-furoic acid or other oxidized furan derivatives.

    Reduction: Reduction can yield dihydrofuran or tetrahydrofuran derivatives.

    Substitution: Substitution reactions can produce a variety of functionalized furan derivatives, depending on the reagents used.

Scientific Research Applications

Lithium(1+) ion 2-(4-methylfuran-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving furan derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-(4-methylfuran-2-yl)acetate involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the lithium ion can modulate the activity of enzymes and other proteins by binding to specific sites. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Lithium 2-furoate: Similar to lithium(1+) ion 2-(4-methylfuran-2-yl)acetate but lacks the methyl group on the furan ring.

    Lithium 2-thiophenecarboxylate: Contains a thiophene ring instead of a furan ring.

    Lithium 2-pyrrolecarboxylate: Contains a pyrrole ring instead of a furan ring.

Uniqueness

This compound is unique due to the presence of the methyl group on the furan ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to differences in the compound’s chemical and biological properties compared to similar compounds.

Properties

CAS No.

2243521-36-8

Molecular Formula

C7H7LiO3

Molecular Weight

146.1

Purity

95

Origin of Product

United States

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